N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE
Description
N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Properties
Molecular Formula |
C26H28ClFN2O2 |
|---|---|
Molecular Weight |
455 g/mol |
IUPAC Name |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C26H28ClFN2O2/c1-31-25-16-20(15-24(27)26(25)32-18-19-5-7-21(28)8-6-19)17-29-22-9-11-23(12-10-22)30-13-3-2-4-14-30/h5-12,15-16,29H,2-4,13-14,17-18H2,1H3 |
InChI Key |
HHSVKKUQYMXVNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCCCC3)Cl)OCC4=CC=C(C=C4)F |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCCCC3)Cl)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:
Formation of the boronic acid intermediate: This involves the reaction of 3-chloro-4-(4-fluorobenzyloxy)phenylboronic acid with appropriate reagents.
Coupling reaction: The boronic acid intermediate is then coupled with a suitable halide under palladium-catalyzed conditions to form the desired product.
Chemical Reactions Analysis
N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Scientific Research Applications
N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a tyrosine kinase inhibitor, which could be useful in cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for the growth and proliferation of cancer cells .
Comparison with Similar Compounds
N-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)-4-(PIPERIDIN-1-YL)ANILINE can be compared with other similar compounds, such as:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
